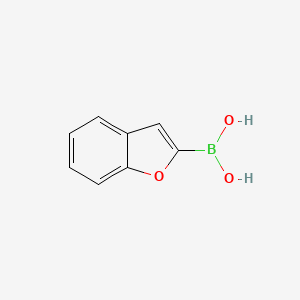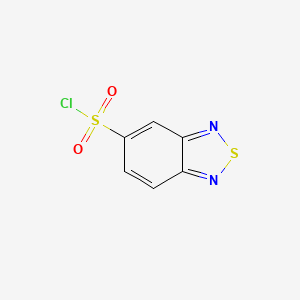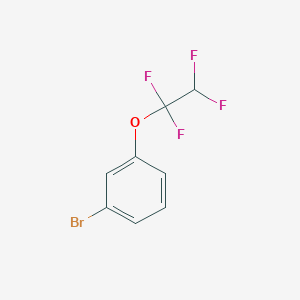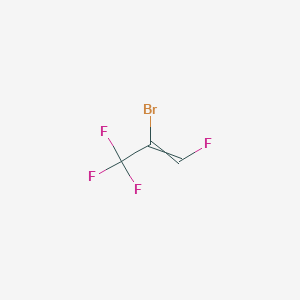
1-溴-2,3-二氟苯
描述
Microbial oxidation of 1-bromo-2,3-difluorobenzene by Pseudomonas putida strain 39/D and Escherichia coli recombinant microorganism (strain JM 109(pDTG601)) has been reported.
科学研究应用
CGRP 受体拮抗剂的合成
1-溴-2,3-二氟苯: 被用于合成强效的、口服有效的降钙素基因相关肽 (CGRP) 受体拮抗剂,例如BMS-846372 。这些拮抗剂在偏头痛等疾病的治疗中具有重要意义,因为它们通过阻断 CGRP 受体而发挥作用,而 CGRP 受体参与了导致偏头痛的血管舒张。
膦配体的制备
该化合物还用于制备2,3-二氟苯基 (二甲基) 膦 。膦配体在配位化学和催化领域至关重要,特别是在均相催化领域,它们可以调节金属中心的电子和立体性质,从而影响催化剂的活性和选择性。
材料科学
在材料科学领域,1-溴-2,3-二氟苯是各种材料合成的前体,包括液晶、聚合物和 OLED 。例如,它有助于创建具有优异热稳定性和电光性能的液晶材料,这些材料对于显示器和先进的光学应用至关重要。
微生物氧化研究
据报道,该化合物在假单胞菌属 (Pseudomonas putida) 39/D 菌株和大肠杆菌 (Escherichia coli) 重组微生物(菌株 JM 109 (pDTG601))的参与下会发生微生物氧化,这展示了其在生物转化研究中的潜力 。使用微生物途径的生物转化可以导致生产具有潜在制药和农用化学品应用的新型化合物。
区域选择性合成
1-溴-2,3-二氟苯: 可以通过区域选择性过程从四氟乙烯和丁二烯-1,3合成 。该方法证明了该化合物在合成化学中的作用,其中它可用于高精度地创建结构复杂的分子。
液晶合成
它参与了一种特定液晶材料4-(4-十二烷基苯基)-4'-氰基联苯 (DDCB)的合成,该材料以其优异的热稳定性和电光性能而闻名 。此类材料对于开发高性能液晶显示器 (LCD) 至关重要。
安全和危害
1-Bromo-2,3-difluorobenzene is considered hazardous. It is a combustible liquid that causes skin irritation and serious eye irritation. It may also cause respiratory irritation. In case of fire, CO2, dry chemical, or foam should be used for extinction. It should be stored in a well-ventilated place, with the container kept tightly closed and locked up .
作用机制
Target of Action
The primary target of 1-Bromo-2,3-difluorobenzene is the benzene ring in organic compounds . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This aromatic ring wants to be retained during reactions .
Mode of Action
1-Bromo-2,3-difluorobenzene interacts with its targets through a process known as electrophilic aromatic substitution . This process maintains the aromaticity of the benzene ring . The mechanism involves two steps :
- The pi electrons in the benzene ring attack the electrophile, forming a sigma-bond to the benzene ring and generating a positively charged intermediate . A proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathways affected by 1-Bromo-2,3-difluorobenzene involve the electrophilic substitution reactions of benzene . These reactions are part of larger organic synthesis pathways, where 1-Bromo-2,3-difluorobenzene can be used as a key intermediate .
Result of Action
The result of the action of 1-Bromo-2,3-difluorobenzene is the formation of a substituted benzene ring . This compound can be used in the synthesis of various pharmaceuticals, including antiviral drugs, anti-inflammatory agents, and cancer therapeutics .
Action Environment
The action of 1-Bromo-2,3-difluorobenzene can be influenced by various environmental factors. For instance, the reaction takes place at room temperature . Additionally, safety data suggests that it may pose risks to the respiratory system and aquatic environments , indicating that its action, efficacy, and stability could be affected by these environmental factors.
生化分析
Biochemical Properties
1-Bromo-2,3-difluorobenzene plays a role in biochemical reactions, particularly in the synthesis of other chemical compounds. It has been reported that microbial oxidation of 1-Bromo-2,3-difluorobenzene by Pseudomonas putida strain 39/D and Escherichia coli recombinant microorganism (strain JM 109 (pDTG601)) has been observed . This interaction suggests that 1-Bromo-2,3-difluorobenzene can be metabolized by certain bacteria, leading to the formation of other chemical products.
Molecular Mechanism
At the molecular level, 1-Bromo-2,3-difluorobenzene exerts its effects through interactions with biomolecules. The compound’s structure allows it to participate in various chemical reactions, including halogenation and dehydrohalogenation . These interactions can lead to the formation of new chemical bonds and the modification of existing ones, influencing the activity of enzymes and other proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 1-Bromo-2,3-difluorobenzene are important factors to consider. The compound has a boiling point of 186-188°C and a melting point of -3°C Over time, 1-Bromo-2,3-difluorobenzene may undergo degradation, which can affect its long-term effects on cellular function
Metabolic Pathways
1-Bromo-2,3-difluorobenzene is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound can be metabolized by certain bacteria, leading to the formation of other chemical products . These metabolic pathways can influence the overall metabolic flux and levels of metabolites within the cell.
属性
IUPAC Name |
1-bromo-2,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2/c7-4-2-1-3-5(8)6(4)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWWASUTWAFKHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369814 | |
| Record name | 1-Bromo-2,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38573-88-5 | |
| Record name | 1-Bromo-2,3-difluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38573-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 1-bromo-2,3-difluorobenzene a useful starting material for synthesizing resorcinol derivatives?
A1: The research demonstrates that 1-bromo-2,3-difluorobenzene undergoes regioselective nucleophilic aromatic substitution with alcohols. [] This allows for the controlled introduction of substituents onto the aromatic ring, leading to the formation of asymmetric resorcinol derivatives. These derivatives are important building blocks in organic synthesis and can be further modified to create complex molecules, like rocaglaol analogs.
Q2: What is the significance of the regioselectivity observed in reactions with 1-bromo-2,3-difluorobenzene?
A2: Regioselectivity is crucial for obtaining the desired product with high purity and yield. In the case of 1-bromo-2,3-difluorobenzene, the reaction preferentially occurs at a specific position on the aromatic ring, dictated by the electronic properties of the substituents (bromine and fluorine) and reaction conditions. [] This selectivity simplifies the synthesis process by avoiding the formation of unwanted isomers, which can be challenging to separate and reduce the overall efficiency.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















